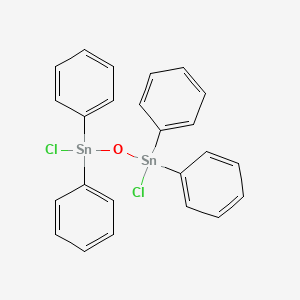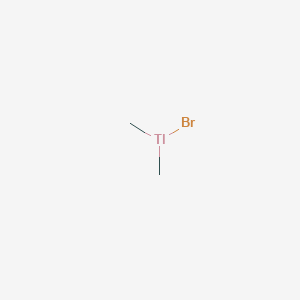
trans-4'-Hydroxy-4-acetamidostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4’-Hydroxy-4-acetamidostilbene: is a synthetic organic compound that belongs to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Hydroxy-4-acetamidostilbene typically involves the reduction of 4-nitrostilbene followed by acetylation. The reduction is often carried out using hydrazine and Raney nickel as catalysts. The resulting amine is then acetylated to form the final product .
Industrial Production Methods: Industrial production methods for trans-4’-Hydroxy-4-acetamidostilbene are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: trans-4’-Hydroxy-4-acetamidostilbene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amine derivatives.
科学的研究の応用
Chemistry: In chemistry, trans-4’-Hydroxy-4-acetamidostilbene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: In medicine, trans-4’-Hydroxy-4-acetamidostilbene derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of trans-4’-Hydroxy-4-acetamidostilbene involves its interaction with specific molecular targets and pathways. For instance, it can undergo metabolic transformations in the liver, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
類似化合物との比較
4-Acetamidostilbene: Similar in structure but lacks the hydroxyl group.
4’-Hydroxy-4-nitrostilbene: Contains a nitro group instead of an acetamido group.
4-Dimethylaminostilbene: Features a dimethylamino group instead of a hydroxyl group.
Uniqueness: trans-4’-Hydroxy-4-acetamidostilbene is unique due to the presence of both hydroxyl and acetamido groups, which confer distinct chemical and biological properties
特性
CAS番号 |
23784-25-0 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
N-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H15NO2/c1-12(18)17-15-8-4-13(5-9-15)2-3-14-6-10-16(19)11-7-14/h2-11,19H,1H3,(H,17,18)/b3-2+ |
InChIキー |
KFWCCUXOHVOQGG-NSCUHMNNSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


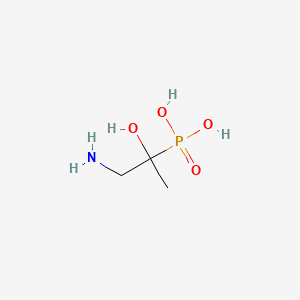
![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)
![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)


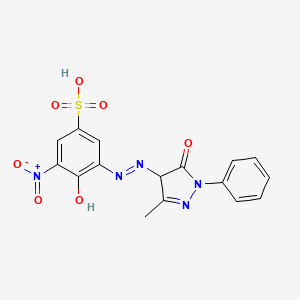
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)


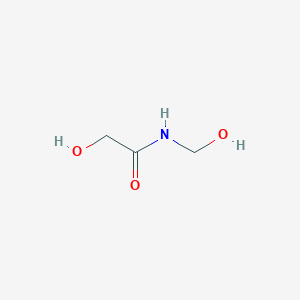
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
